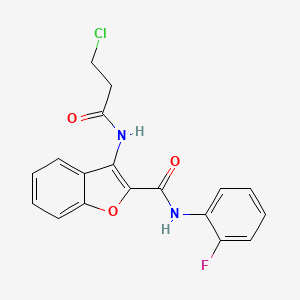

3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Description

3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 887875-68-5) is a benzofuran-derived small molecule with the molecular formula C₁₈H₁₄ClFN₂O₃ and a molecular weight of 360.77 g/mol . Its structure comprises a benzofuran core substituted at position 2 with a carboxamide group linked to a 2-fluorophenyl ring. At position 3, it bears a 3-chloropropanamido moiety, introducing both halogenated and aliphatic chain features. This compound is cataloged for research use, with purity exceeding 95% . The benzofuran scaffold is widely explored in medicinal and agrochemical research due to its structural rigidity and capacity for diverse functionalization .

Properties

IUPAC Name |

3-(3-chloropropanoylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3/c19-10-9-15(23)22-16-11-5-1-4-8-14(11)25-17(16)18(24)21-13-7-3-2-6-12(13)20/h1-8H,9-10H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWHNAXDJDAABI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is with a molecular weight of g/mol. The structure features a benzofuran backbone, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activities

1. Anticancer Activity

Research indicates that compounds similar to 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown potent activity against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the generation of reactive oxygen species (ROS) .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuran A | MCF-7 | 15 | Apoptosis via ROS generation |

| Benzofuran B | HeLa | 20 | DNA damage leading to cell death |

| Target Compound | MCF-7 | TBD | TBD |

2. Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have demonstrated antimicrobial effects. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including antibiotic-resistant strains of bacteria. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial targets .

Table 2: Antimicrobial Activity Data

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL | Disruption of cell wall synthesis |

| Compound B | E. coli | 16 µg/mL | Inhibition of protein synthesis |

| Target Compound | TBD | TBD | TBD |

The biological activity of 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is likely related to its ability to interact with cellular targets leading to:

- Apoptosis Induction : Activation of intrinsic apoptosis pathways through mitochondrial dysfunction.

- ROS Generation : Increased oxidative stress leading to cellular damage and death.

- DNA Damage : Induction of single and double-strand breaks in DNA, which complicates repair mechanisms and leads to cell death .

Case Studies

Recent studies have highlighted the potential applications of benzofuran derivatives in therapeutic contexts:

- Study on Antitumor Effects : A study evaluated the effects of a benzofuran derivative on HuTu80 cells, showing significant cytotoxicity linked to apoptosis induction through ROS pathways. This study emphasizes the importance of structural modifications in enhancing biological activity .

- Antimicrobial Efficacy : Another study focused on hybrid systems combining benzofuroxan with other pharmacophores, demonstrating enhanced antimicrobial activity against resistant strains .

Comparison with Similar Compounds

Halogen Substitution Effects

- Target Compound vs. N-(3-chlorophenyl) Analog : Replacing the 2-fluorophenyl group with 3-chlorophenyl increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass. The 3-chlorophenyl analog’s enhanced lipophilicity (Cl > F) may influence membrane permeability but could reduce solubility. The 2-F position in the target compound may favor specific π-stacking or hydrogen-bonding interactions in biological targets.

- 4-Chlorophenyl Diphenylpropanamido Derivative : The 4-chlorophenyl group and bulky diphenylpropanamido side chain (vs. chloropropanamido) result in significantly higher molecular weight (~495.97 g/mol) and steric hindrance, likely reducing metabolic stability and bioavailability.

Amide Side Chain Modifications

- Chloropropanamido vs. Methylbenzamido : The target compound’s flexible 3-chloropropanamido chain introduces a chlorine atom at the terminal position, which may participate in hydrophobic interactions or act as a leaving group in metabolic pathways.

Electronic and Steric Considerations

- The diphenylpropanamido group in the C₃₀H₂₃ClN₂O₃ derivative introduces strong electron-withdrawing effects from the phenyl rings, altering the electron density of the benzofuran core. This contrasts with the electron-deficient 3-chloropropanamido group in the target compound, which has a localized electron-withdrawing effect from the Cl atom.

Q & A

Basic: What synthetic strategies are recommended for multi-step synthesis of 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide?

Methodological Answer:

The synthesis of benzofuran carboxamide derivatives typically involves sequential reactions:

- Step 1: Prepare the benzofuran-2-carboxylic acid scaffold via cyclization of 2-hydroxybenzoic acid derivatives or Pd-catalyzed C-H arylation to introduce substituents .

- Step 2: Activate the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride intermediate, followed by coupling with 2-fluoroaniline to yield the N-aryl carboxamide core .

- Step 3: Introduce the 3-chloropropanamido side chain via transamidation or nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like hydrolysis of the chloro group .

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate the product. Validate purity via HPLC or NMR .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

SC-XRD is critical for confirming stereochemistry and hydrogen-bonding networks:

- Crystallization: Grow crystals via slow evaporation in solvents like DCM/hexane or methanol/water. Ensure crystal quality (size > 0.1 mm) to achieve high-resolution data .

- Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

- Refinement: Employ SHELXL for structure solution and refinement. Address disorder in flexible groups (e.g., chloropropanamido chain) using PART and ISOR commands. Validate with R-factor convergence (< 0.05) and residual electron density analysis .

- Visualization: Generate ORTEP diagrams (e.g., ORTEP-3) to illustrate anisotropic displacement parameters and intermolecular interactions .

Advanced: How might computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Selection: Hypothesize targets based on structural analogs (e.g., benzofuran carboxamides in pesticide or enzyme inhibition studies ).

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Prepare the compound’s 3D structure (optimized with Gaussian at B3LYP/6-31G* level) and align with target active sites (e.g., cytochrome P450 or kinase domains) .

- MD Simulations: Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD, hydrogen bond occupancy, and free energy (MM-PBSA) .

- Validation: Compare predicted binding modes with crystallographic data from related complexes (e.g., PDB entries for benzofuran derivatives) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR: Acquire ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals:

- FT-IR: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- HRMS: Use ESI+ mode to observe [M+H]+ with < 5 ppm mass error. Fragmentation patterns (e.g., loss of Cl⁻ or CO₂) validate the structure .

Advanced: How to address contradictions in reported bioactivity data for benzofuran carboxamides?

Methodological Answer:

- Comparative Assays: Re-evaluate activity under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols). Test against known positive controls (e.g., kinase inhibitors) .

- Structural Reanalysis: Verify compound identity via SC-XRD or 2D NMR (HSQC, HMBC) to rule out isomerism or polymorphism .

- Meta-Analysis: Use cheminformatics tools (e.g., ChEMBL) to correlate substituent effects (e.g., chloro vs. fluoro groups) with activity trends .

Advanced: What factors influence the hydrolytic stability of the 3-chloropropanamido group?

Methodological Answer:

- Electronic Effects: The electron-withdrawing fluorine on the phenyl ring increases electrophilicity of the adjacent carbonyl, potentially accelerating hydrolysis. Monitor via pH-dependent NMR (e.g., D₂O/DMSO mixtures) .

- Steric Shielding: Introduce bulky substituents near the chloro group to reduce nucleophilic attack. Compare stability of tert-butyl vs. methyl analogs .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks. Quantify degradation products (e.g., 3-hydroxypropanamido derivative) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.